molecular formula C10H10ClN5O2 B2674530 2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396880-63-9

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2674530
CAS No.: 1396880-63-9
M. Wt: 267.67
InChI Key: NZCLIJULALHSBU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at the 2-position and an N-methoxy-N-methyl carboxamide moiety at the 5-position. Tetrazoles are known for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-methoxy-N-methyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-15(18-2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLIJULALHSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with sodium azide to form 4-chlorophenyl azide. This intermediate is then reacted with N-methoxy-N-methylamine to yield the desired tetrazole derivative. The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or acetonitrile and may require the presence of a catalyst or base to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the tetrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted tetrazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Tetrazole derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s tetrazole core distinguishes it from benzimidazole derivatives (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, ), which exhibit a fused aromatic system.

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-(4-Chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide Tetrazole 4-Cl-C₆H₄; N(OMe)Me-carboxamide C₁₀H₁₁ClN₆O₂ 282.69
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide () Benzimidazole 3,4-(OMe)₂-C₆H₃; 4-OMe-C₆H₄; propyl C₂₆H₂₇N₃O₄ 453.52
2-(4-Methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2H-tetrazole-5-carboxamide () Tetrazole 4-OMe-C₆H₄; thiazole-phenyl C₁₉H₁₆N₆O₂S 392.43

Electronic and Pharmacokinetic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound contrasts with the methoxyphenyl substituents in and . Chlorine’s electron-withdrawing nature may reduce electron density at the tetrazole ring, affecting reactivity and binding to targets like enzymes or receptors. Methoxy groups, being electron-donating, could enhance resonance stabilization in aromatic systems .
  • Lipophilicity : The N-methoxy-N-methyl carboxamide group in the target compound likely increases lipophilicity (predicted logP ≈ 1.8) compared to the thiazole-containing analog in (logP ≈ 2.3), which incorporates a hydrophobic thiazole ring. Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility .

Methodological Considerations

Crystallographic tools like SHELX and ORTEP-3 have been pivotal in resolving the structures of similar compounds. For instance:

  • SHELX’s refinement algorithms enable precise determination of bond lengths and angles in tetrazole derivatives, critical for understanding their conformational preferences .
  • ORTEP-3’s graphical interface aids in visualizing intermolecular interactions, such as hydrogen bonds between the carboxamide group and solvent molecules .

Biological Activity

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS Number: 141694-36-2) is a tetrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a tetrazole ring, which is known for its pharmacological potential. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Substitution Reactions : The introduction of the 4-chlorophenyl group and methoxy and methyl substituents occurs through nucleophilic substitution methods.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Several studies have demonstrated that tetrazole derivatives exhibit notable anticancer properties. For instance, research indicates that compounds containing the tetrazole moiety can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The IC50 values for related compounds have shown promising results against various cancer cell lines, suggesting that structural modifications can enhance activity:

CompoundCell LineIC50 (µM)
2-(4-chlorophenyl)-N-methoxy-N-methyl-tetrazoleA-43110.5
Related Tetrazole DerivativeHT298.3

Antimicrobial Activity

Tetrazoles are also known for their antimicrobial properties. Studies have shown that derivatives exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Research indicates that tetrazole derivatives can exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of tetrazole derivatives is heavily influenced by their structural features. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like the chlorophenyl group) enhances biological activity by increasing electron density on the tetrazole ring.
  • Ring Modifications : Alterations in the tetrazole structure can lead to significant changes in potency and selectivity against specific biological targets.

Case Studies

  • Case Study on Anticancer Activity : In a study published in ResearchGate, researchers evaluated a series of tetrazole derivatives for their anticancer potential against various cell lines. The study highlighted that modifications at the N-methyl position significantly improved cytotoxicity compared to unsubstituted analogs .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of different tetrazole derivatives, including our compound. Results indicated that it exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic: What are reliable synthetic routes for 2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-1,2,3,4-tetrazole-5-carboxamide?

Methodological Answer:
A common approach involves coupling the tetrazole-5-carboxylic acid derivative with N-methoxy-N-methylamine using carbodiimide-based reagents. For example:

  • Step 1: Activate the carboxylic acid group using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate .
  • Step 2: React with N-methoxy-N-methylamine under inert conditions (e.g., dry THF, 0–25°C) to form the final carboxamide.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC.

Key Considerations:

  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress via IR spectroscopy for disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹) .

Basic: How can structural characterization be performed for this compound?

Methodological Answer:
A multi-spectral approach is recommended:

  • IR Spectroscopy: Identify functional groups (e.g., tetrazole ring vibrations at ~1450 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • 1H/13C-NMR: Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example:
    • The N-methyl group appears as a singlet at ~3.3 ppm (1H-NMR).
    • Aromatic protons from the 4-chlorophenyl group resonate as a doublet (δ ~7.4–7.6 ppm) .
  • Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation).

Advanced: How can crystallographic data resolve contradictions in structural elucidation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in tautomeric forms or regiochemistry.

  • Crystallization: Grow crystals via slow evaporation (e.g., ethyl acetate/hexane mixture).
  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL (via Olex2 or similar software) for structure solution. For example, SHELXL can differentiate between 1H- and 2H-tetrazole tautomers by refining hydrogen positions and validating bond lengths (e.g., N–N bond lengths ~1.31–1.35 Å for tetrazoles) .

Case Study:
If NMR suggests multiple conformers, SC-XRD can confirm the dominant solid-state structure, reconciling discrepancies between spectroscopic and computational models.

Advanced: What experimental parameters optimize fluorescence studies for this compound?

Methodological Answer:
Fluorescence intensity depends on solvent polarity, pH, and temperature:

  • Solvent Selection: Use aprotic solvents (e.g., DMSO or acetonitrile) to minimize quenching.
  • pH Optimization: Test buffered solutions (pH 3–9). For similar chlorophenyl derivatives, maximum intensity is observed at pH 5 due to reduced protonation of the tetrazole ring .
  • Temperature Control: Maintain at 25°C ; elevated temperatures (>40°C) may reduce quantum yield via collisional quenching.

Quantitative Analysis:

  • Calculate the limit of detection (LOD) via linear regression (e.g., LOD = 3.3σ/S, where σ = standard deviation of blank, S = slope of calibration curve) .

Advanced: How can molecular docking predict biological activity?

Methodological Answer:
For hypothesis-driven drug discovery:

  • Target Selection: Choose a receptor (e.g., cytochrome P450 enzymes) based on structural homology to chlorophenyl-containing inhibitors.
  • Docking Workflow:
    • Prepare the ligand (tetrazole-carboxamide) by optimizing geometry (e.g., Gaussian 09 at B3LYP/6-31G* level).
    • Use AutoDock Vina or Schrödinger Suite to simulate binding.
    • Validate poses using free-energy scoring (e.g., MM-GBSA).

Case Study:
In thiadiazole analogs, docking revealed that the 4-chlorophenyl group enhances hydrophobic interactions with enzyme active sites, correlating with cytotoxic activity (IC₅₀ < 10 µM) .

Advanced: How to address discrepancies in reactivity studies under varying conditions?

Methodological Answer:

  • Controlled Reactivity Assays: Compare outcomes in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents. For example, DMF may stabilize intermediates in nucleophilic substitutions.
  • Kinetic Analysis: Use pseudo-first-order conditions to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) via the Eyring equation.
  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in methoxy groups) or trapping experiments (e.g., TEMPO for radical intermediates) can resolve competing pathways .

Example:
If a reaction yields unexpected byproducts under acidic conditions, LC-MS can identify intermediates, guiding revised mechanistic hypotheses.

Advanced: What strategies validate synthetic intermediates with similar spectral profiles?

Methodological Answer:

  • 2D-NMR Techniques: Use HSQC and HMBC to correlate ambiguous protons and carbons. For example, HMBC can link the methoxy group to the adjacent carbonyl carbon.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., [M+H]⁺ with <5 ppm error).
  • X-ray Photoelectron Spectroscopy (XPS): Resolve chlorine environments (binding energy ~200 eV for C–Cl bonds) in cases of regioisomerism .

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